8-[(Pyren-2-yl)oxy]octane-1-thiol
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Overview
Description
8-[(Pyren-2-yl)oxy]octane-1-thiol is a chemical compound known for its unique structure, which combines a pyrene moiety with an octane-1-thiol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(Pyren-2-yl)oxy]octane-1-thiol typically involves the reaction of pyrene-2-ol with 1-bromo-octane, followed by the introduction of a thiol group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the thiol group is converted to a disulfide or sulfonic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane derivatives.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or iodine in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or tetrahydrofuran (THF).
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted organic molecules depending on the reactants used.
Scientific Research Applications
8-[(Pyren-2-yl)oxy]octane-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a probe in diagnostic assays.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 8-[(Pyren-2-yl)oxy]octane-1-thiol is largely dependent on its functional groups. The thiol group can form strong bonds with metal ions, making it useful in metal ion detection and removal. The pyrene moiety provides fluorescent properties, allowing the compound to be used in imaging applications. The octane chain offers hydrophobic interactions, which can be exploited in the formation of self-assembled monolayers and other nanostructures.
Comparison with Similar Compounds
1-Octanethiol: Similar in structure but lacks the pyrene moiety, making it less useful in fluorescent applications.
Pyrene-1-thiol: Contains the pyrene moiety but lacks the octane chain, limiting its hydrophobic interactions.
8-Bromo-octane: Similar in the octane chain but lacks both the pyrene and thiol groups, reducing its versatility.
Uniqueness: 8-[(Pyren-2-yl)oxy]octane-1-thiol is unique due to its combination of a fluorescent pyrene moiety, a reactive thiol group, and a hydrophobic octane chain. This combination of features makes it highly versatile for various applications in scientific research and industry.
Properties
CAS No. |
673500-55-5 |
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Molecular Formula |
C24H26OS |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
8-pyren-2-yloxyoctane-1-thiol |
InChI |
InChI=1S/C24H26OS/c26-15-6-4-2-1-3-5-14-25-22-16-20-12-10-18-8-7-9-19-11-13-21(17-22)24(20)23(18)19/h7-13,16-17,26H,1-6,14-15H2 |
InChI Key |
QNWJPNZCIGTEJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)OCCCCCCCCS)C=C2 |
Origin of Product |
United States |
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